1-(4-Amino-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(4-Amino-1H-pyrazol-1-yl)ethanone is a heterocyclic compound that features a pyrazole ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-1H-pyrazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-1H-pyrazole with ethanone derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in solvents such as acetonitrile or ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Amino-1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Amino-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(1H-pyrazol-4-yl)ethanone
- 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Uniqueness: 1-(4-Amino-1H-pyrazol-1-yl)ethanone is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H7N3O |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-4(9)8-3-5(6)2-7-8/h2-3H,6H2,1H3 |
InChI Key |
LPFLYVFKEAVUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C=N1)N |
Origin of Product |
United States |
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